

Quantum Chemical Blueprint of 1-methyl-1H-pyrazole-4-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B1338007

[Get Quote](#)

Abstract: This technical guide provides a comprehensive overview of the quantum chemical calculations performed on **1-methyl-1H-pyrazole-4-carbonitrile**, a molecule of significant interest in medicinal chemistry and materials science.^{[1][2]} Utilizing Density Functional Theory (DFT), this paper details the optimized molecular geometry, vibrational frequencies, frontier molecular orbitals (HOMO-LUMO), and predicted NMR spectra. The methodologies are presented to serve as a protocol for researchers, and all quantitative data are summarized in structured tables for comparative analysis. Visual workflows are provided to elucidate the computational processes. This document is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry.

Introduction

1-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the N1 position and a nitrile group at the C4 position. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.^[3] Understanding the molecule's electronic structure, stability, and reactivity is paramount for designing novel derivatives with enhanced therapeutic or material properties.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer profound insights into molecular properties at the atomic level.^[4] These computational methods allow for the prediction of geometric parameters, vibrational modes for spectroscopic

analysis, and electronic characteristics that govern chemical reactivity. This guide outlines the theoretical framework and results of such calculations for **1-methyl-1H-pyrazole-4-carbonitrile**.

Computational Methodology

The following section details the protocol for the quantum chemical calculations. The methods described are standard for achieving reliable theoretical data for organic molecules.

Geometry Optimization

The initial 3D structure of **1-methyl-1H-pyrazole-4-carbonitrile** was constructed. A full geometry optimization was then performed to locate the global minimum on the potential energy surface.[\[5\]](#)[\[6\]](#) This process ensures that all subsequent calculations are based on the most stable conformation of the molecule.[\[6\]](#)

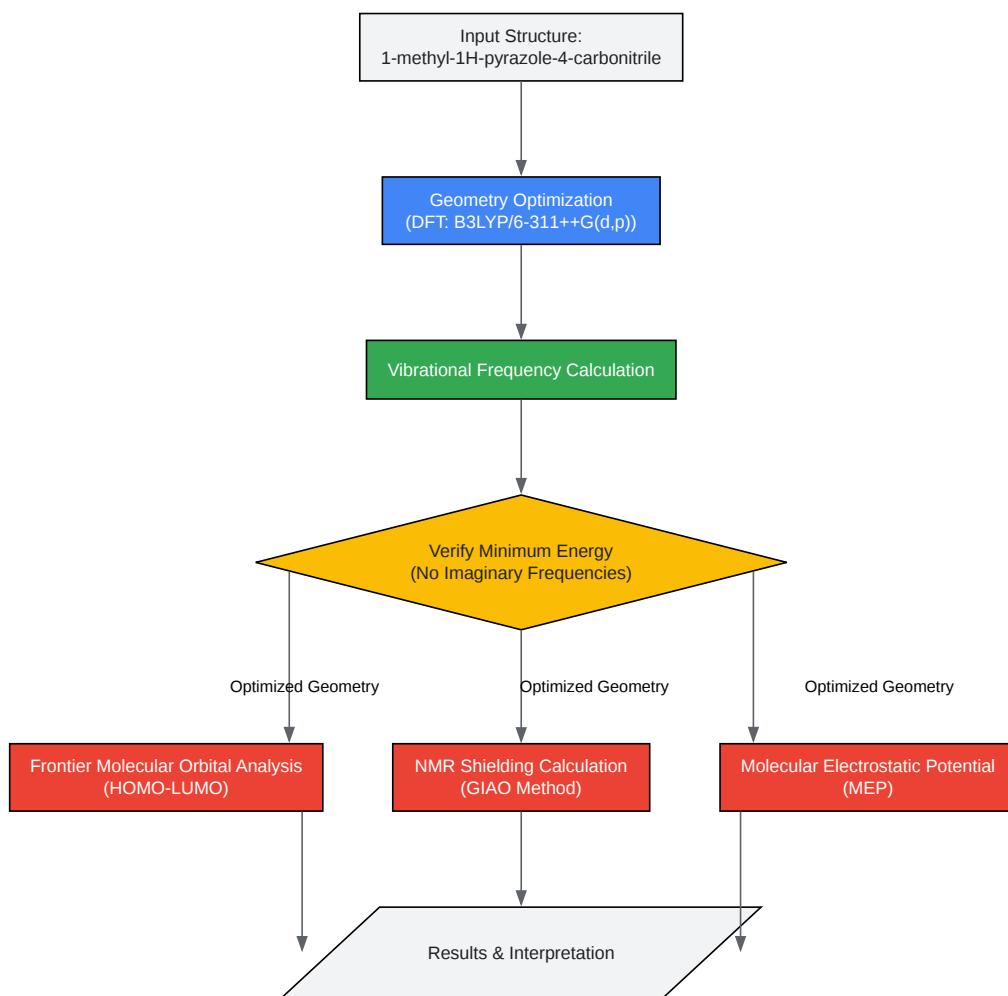
- Software: Gaussian 16 Suite
- Method: Density Functional Theory (DFT)
- Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional
- Basis Set: 6-311++G(d,p)[\[7\]](#)[\[8\]](#)
- Convergence Criteria: Tight convergence criteria were used for all optimizations.

Vibrational Frequency Analysis

To confirm that the optimized geometry corresponds to a true energy minimum, a harmonic vibrational frequency calculation was performed at the same level of theory (B3LYP/6-311++G(d,p)).[\[9\]](#) The absence of imaginary frequencies confirms a stable structure. The calculated frequencies are valuable for interpreting experimental infrared (IR) and Raman spectra.[\[10\]](#)

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.[\[11\]](#)[\[12\]](#)[\[13\]](#) The energy of the HOMO


relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity.^[12] These orbitals and their energies were calculated from the optimized geometry.

NMR Chemical Shift Prediction

The isotropic chemical shielding constants for ^1H and ^{13}C were calculated using the Gauge-Invariant Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level.^{[7][8]} The calculated shielding values were converted to chemical shifts (δ) in parts per million (ppm) by referencing them against tetramethylsilane (TMS), which was calculated at the same level of theory.

Visualized Computational Workflow

The logical flow of the quantum chemical calculations is depicted below. This workflow illustrates the dependency of subsequent analyses on an accurately optimized molecular geometry.

[Click to download full resolution via product page](#)

Caption: Computational workflow for quantum chemical analysis.

Results and Discussion

The following sections present the quantitative data derived from the calculations.

Optimized Molecular Geometry

The key geometric parameters (bond lengths, bond angles, and dihedral angles) for the optimized structure of **1-methyl-1H-pyrazole-4-carbonitrile** are presented in Table 1. The pyrazole ring is nearly planar, a characteristic feature of aromatic heterocyclic systems.

Table 1. Selected Optimized Geometric Parameters

Parameter	Atoms Involved	Value (Å or °)
Bond Lengths (Å)		
N1-N2		1.365
N2-C3		1.331
C3-C4		1.425
C4-C5		1.380
C5-N1		1.378
N1-C(methyl)		1.465
C4-C(nitrile)		1.430
C(nitrile)≡N(nitrile)		1.158
Bond Angles (°) **		
C5-N1-N2		111.5
N1-N2-C3		105.9
N2-C3-C4		110.8
C3-C4-C5		104.5
C4-C5-N1		107.3
C3-C4-C(nitrile)		127.1
Dihedral Angle (°) **		
N2-N1-C5-C4		-0.5

Atom numbering follows standard IUPAC nomenclature.

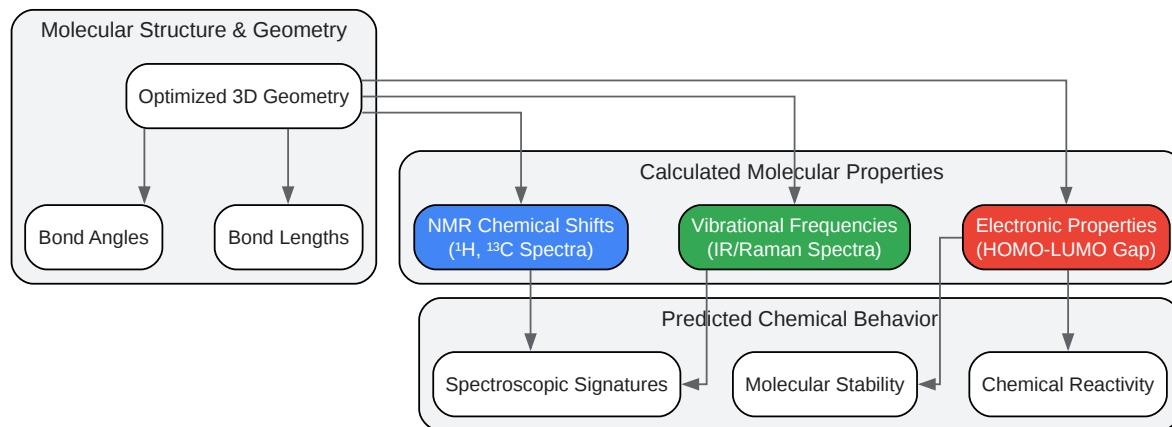
Vibrational Analysis

The calculated vibrational frequencies provide a theoretical spectrum that can aid in the assignment of experimental IR and Raman bands. Key vibrational modes are summarized in

Table 2. The C≡N stretching vibration is a characteristic and strong absorption in IR spectroscopy. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.[\[10\]](#)

Table 2. Calculated Vibrational Frequencies for Key Modes

Vibrational Mode	Functional Group	Calculated Frequency (cm ⁻¹)
C-H Stretch (Aromatic)	C3-H, C5-H	3125, 3098
C-H Stretch (Methyl)	-CH ₃	3015 (asym), 2955 (sym)
C≡N Stretch	-C≡N	2258
Ring C=N/C=C Stretch	Pyrazole Ring	1595, 1510, 1460
C-H In-plane Bend	Aromatic & Methyl	1440, 1380, 1150
Ring Breathing	Pyrazole Ring	985


Electronic Properties

The analysis of frontier molecular orbitals is essential for predicting the molecule's reactivity and electronic transitions. The HOMO is primarily localized over the pyrazole ring, while the LUMO shows significant density over the carbonitrile group and the C3-C4 bond, suggesting these sites are susceptible to nucleophilic attack. The calculated energies are presented in Table 3.

Table 3. Calculated Electronic Properties

Property	Value (eV)
HOMO Energy	-6.85
LUMO Energy	-1.98
HOMO-LUMO Gap (ΔE)	4.87

The relatively large HOMO-LUMO gap of 4.87 eV indicates high kinetic stability, which is typical for aromatic compounds. A smaller energy gap would imply higher chemical reactivity.[\[12\]](#)

[Click to download full resolution via product page](#)

Caption: Relationship between molecular structure and properties.

Predicted ^1H and ^{13}C NMR Chemical Shifts

The theoretical NMR chemical shifts are an invaluable tool for structure elucidation and for confirming synthesis results. The calculated values, referenced to TMS, are provided in Tables 4 and 5.

Table 4. Predicted ^1H NMR Chemical Shifts (δ , ppm)

Atom	Environment	Calculated Shift (ppm)
H (C3)	Aromatic	7.95
H (C5)	Aromatic	8.12
H (Methyl)	N-CH ₃	3.98

Table 5. Predicted ^{13}C NMR Chemical Shifts (δ , ppm)

Atom	Environment	Calculated Shift (ppm)
C3	Aromatic C-H	139.5
C4	Aromatic C-CN	108.2
C5	Aromatic C-H	131.8
C (Methyl)	N-CH ₃	38.5
C (Nitrile)	-C≡N	114.0

The predicted shifts are consistent with the electronic environment of each nucleus. The aromatic protons and carbons resonate in their expected downfield regions, while the methyl group appears upfield.

Conclusion

This technical guide has detailed a comprehensive quantum chemical study of **1-methyl-1H-pyrazole-4-carbonitrile** using Density Functional Theory. The computational protocol, from geometry optimization to property calculation, has been clearly outlined. The presented data, including optimized geometric parameters, key vibrational frequencies, frontier molecular orbital energies, and predicted NMR chemical shifts, provide a fundamental understanding of the molecule's structural and electronic characteristics. These theoretical results serve as a robust foundation for future experimental work and can guide the rational design of novel pyrazole-based compounds for applications in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]
- 3. 1H-Pyrazole-4-carbonitrile|Research Chemical [benchchem.com]
- 4. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 5. Optimization of molecular geometries | PennyLane Demos [pennylane.ai]
- 6. lupinepublishers.com [lupinepublishers.com]
- 7. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 9. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 10. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 13. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Quantum Chemical Blueprint of 1-methyl-1H-pyrazole-4-carbonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1338007#quantum-chemical-calculations-for-1-methyl-1h-pyrazole-4-carbonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com